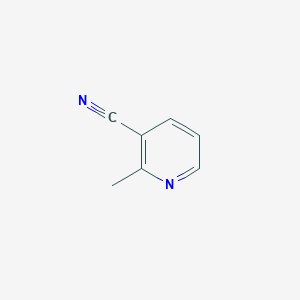

3-Cyano-2-methylpyridine

概要

説明

3-Cyano-2-methylpyridine, also known as 2-Methylnicotinonitrile, is a chemical compound with the molecular formula C7H6N2 . It has a molecular weight of 118.14 g/mol .

Synthesis Analysis

There are several methods reported for the synthesis of this compound. One method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another method involves a Knoevenagel condensation using green chemistry conditions . A third method involves a Michael reaction of 3-iminobutanonitrile, an acetonitrile dimer, to the substrates .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a cyano group at the 3-position and a methyl group at the 2-position . The InChI code is 1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known that pyridines are often involved in various chemical reactions due to their aromaticity and the presence of a nitrogen atom .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 118.14 g/mol, a topological polar surface area of 36.7 Ų, and a complexity of 133 . It is insoluble in water but soluble in hot ethanol, ether, benzene, and chloroform .科学的研究の応用

Molecular and Crystal Structure Analysis

- 3-Cyano-2-methylpyridine's derivatives have been studied for their molecular and crystal structures. Research on 2-hydroxy-3-cyano-4-methylpyridine, for instance, analyzed its molecular and X-ray diffraction (XRD) structures, along with room temperature infrared (IR) and Raman studies. These studies highlight the role of hydrogen bonds in stabilizing the structure and suggest potential applications in hybrid formation technology (Kucharska et al., 2010).

Fluorescent Properties

- Certain derivatives of this compound exhibit intense fluorescence. Studies on 4,6-disubstituted derivatives show fluorescence in the region of 400–552 nm, with some compounds demonstrating more intense fluorescence than certain known fluorescent markers. This suggests potential applications in fluorescence-based technologies (Matsui et al., 1992).

Photochemistry of Metal Complexes

- Research involving complexes with pyridine derivatives, including this compound, reveals that substituents like the cyano group can significantly influence the electronic structure of metal complexes. Such insights are valuable in designing colorimetric chemosensors for various applications (Al Abdel Hamid, 2012).

Electrochemical Behavior

- The electrochemical behavior of compounds derived from this compound has been investigated, revealing potential for various electrochemical applications. These studies can inform the development of new electrochemical sensors or other devices (Trazza et al., 1982).

Synthesis under Ultrasonic Irradiation

- A novel synthesis method for 3-Cyano-2-methylpyridines involves ultrasonic irradiation, offering a more efficient and potentially environmentally friendly synthesis route. This could be crucial for large-scale production or in green chemistry applications (Shibata et al., 1988).

Vapor-Phase Ammoxidation

- The kinetics and products of vapor-phase ammoxidation of various pyridine derivatives, including this compound, have been studied. Such research is essential for understanding and optimizing industrial processes involving these compounds (Okada et al., 1974).

Labeling and Quantitative Analysis

- Some this compound derivatives serve as fluorescent labeling reagents, useful in the quantitative analysis of biological compounds like carnitine. This application is significant in biochemistry and medical diagnostics (Nakaya et al., 1996).

Triplet State Properties in Pyridine Derivatives

- Investigations into the phosphorescence and zero-field splittings of various pyridine derivatives, including cyano derivatives, contribute to our understanding of their photochemical behavior. This is pertinent in fields like photophysics and photochemistry (Motten & Kwiram, 1981).

Vapor-Phase Photochemistry

- Studies on the vapor-phase photochemistry of cyano derivatives of pyridines, including this compound, provide insights into the photoreactions and mechanisms of these compounds. This knowledge is beneficial in developing photochemical processes and materials (Pavlik et al., 2007).

Safety and Hazards

将来の方向性

While specific future directions for 3-Cyano-2-methylpyridine are not detailed in the search results, it is a valuable compound in organic synthesis and could have potential applications in the development of new anticancer candidates .

Relevant Papers Several papers have been published on the synthesis and properties of this compound . These papers discuss various synthesis methods, the molecular structure, and potential applications of the compound.

作用機序

Target of Action

Similar compounds like 3-methylpyridine have been shown to interact with enzymes such as collagenase 3 and stromelysin-1 . These enzymes play crucial roles in various biological processes, including tissue remodeling and disease progression.

Mode of Action

It’s known that cyano groups in organic compounds often participate in nucleophilic addition reactions, which could potentially alter the function of their target molecules .

Result of Action

Similar compounds have been shown to induce apoptosis in certain cancer cell lines , suggesting potential cytotoxic effects.

Action Environment

The action, efficacy, and stability of 3-Cyano-2-methylpyridine can be influenced by various environmental factors . These may include pH, temperature, and the presence of other reactive species.

生化学分析

Biochemical Properties

3-Cyano-2-methylpyridine is known for its reactivity due to the presence of the cyano group

Cellular Effects

Some pyridine derivatives have been found to have antitumor activity against liver carcinoma cell line (HEPG2)

Molecular Mechanism

It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives

Temporal Effects in Laboratory Settings

The compound is known to be stable under normal conditions . Information on the product’s degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is lacking.

特性

IUPAC Name |

2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKKNWJGYLSDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406191 | |

| Record name | 3-Cyano-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-23-9 | |

| Record name | 3-Cyano-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

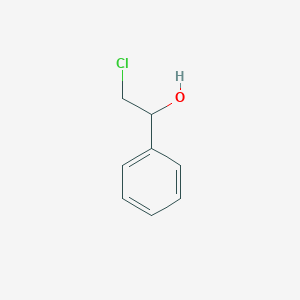

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-cyano-2-methylpyridine derivatives in organic synthesis?

A: 3-Cyano-2-methylpyridines are versatile building blocks in organic synthesis. They can be readily functionalized and serve as precursors for various heterocyclic compounds with potential applications in pharmaceuticals and materials science. For instance, they exhibit interesting fluorescence properties, with some derivatives displaying stronger fluorescence than even 7-diethylamino-4-methylcoumarin. []

Q2: What are the common synthetic routes to access this compound derivatives?

A: Several methods have been developed for synthesizing these compounds. One approach utilizes α,β-unsaturated carbonyl compounds as starting materials. Reacting them with acetonitrile in the presence of potassium tert-butoxide under ultrasonic irradiation yields 3-cyano-2-methylpyridines. [] This method has proven effective for incorporating diverse substituents, including ferrocenyl groups, onto the pyridine ring. [] Another route involves the reaction of α,β-unsaturated carbonyl compounds with β-aminocrotononitrile in the presence of potassium tert-butoxide. []

Q3: What are the advantages of using ultrasonic irradiation in the synthesis of 3-cyano-2-methylpyridines?

A: Ultrasonic irradiation offers several benefits in this synthetic route. Firstly, it promotes the formation of 3-iminobutanonitrile, an acetonitrile dimer, which acts as a crucial intermediate in the reaction. [] Secondly, it facilitates the Michael addition of 3-iminobutanonitrile to α,β-unsaturated carbonyl compounds, leading to the desired pyridine products. The use of ultrasonic irradiation can enhance reaction rates and improve yields compared to conventional heating methods. [, ]

Q4: Can you elaborate on the fluorescence properties of certain this compound derivatives?

A: Research has shown that 4,6-disubstituted-3-cyano-2-methylpyridines exhibit notable fluorescence properties. [] The presence of the 3-cyano group is particularly significant as it contributes to both enhanced fluorescence intensity and improved photostability. Compounds like 3-cyano-4,6-bis(4-methoxyphenyl)-2-methylpyridine and 3-cyano-4,6-di(2-furyl)-2-methylpyridine are prime examples, showcasing superior fluorescence intensity compared to the well-known fluorophore, 7-diethylamino-4-methylcoumarin. [] These findings highlight the potential of these pyridine derivatives for applications requiring fluorescent probes or materials.

Q5: Has the incorporation of heteroaromatic substituents been explored in the synthesis of 3-cyano-2-methylpyridines?

A: Yes, researchers have successfully incorporated various heteroaromatic substituents into the this compound scaffold. This was achieved by reacting α,β-unsaturated carbonyl compounds bearing heteroaromatic groups with acetonitrile in the presence of potassium tert-butoxide under ultrasonic irradiation. [] This synthetic strategy expands the structural diversity and potential applications of these pyridine derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)